molecular formula C8H9ClO3 B6618043 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid CAS No. 1803565-54-9

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid

Cat. No. B6618043
CAS RN: 1803565-54-9
M. Wt: 188.61 g/mol
InChI Key: PDEDLYSGKHGJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid (CEMF) is an organic compound that is a carboxylic acid derivative of 5-(1-chloroethyl)-2-methylfuran (CEMF). CEMF is a highly versatile compound that has been used in a variety of scientific applications, including as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. CEMF is also of interest as a potential therapeutic agent due to its ability to modulate a variety of biochemical and physiological processes.

Scientific Research Applications

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has also been used as a substrate for enzymatic reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones. Additionally, 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used as an inhibitor of enzyme activity, such as the inhibition of acetylcholinesterase and the inhibition of the enzyme phospholipase A2.

Mechanism of Action

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid is believed to act as an inhibitor of enzymes through two main mechanisms. The first mechanism is through the direct binding of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid to the active site of the enzyme, which prevents the enzyme from binding to its substrate and prevents it from catalyzing the reaction. The second mechanism is through the formation of a covalent bond between 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid and the enzyme, which prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the inhibition of phospholipase A2, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme cyclooxygenase. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid in laboratory experiments is its versatility. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid can be used as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. Additionally, 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid in laboratory experiments is its potential toxicity. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been shown to be toxic in animal models, and thus its use should be done with caution.

Future Directions

There are a number of potential future directions for research on 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid. One potential future direction is to further explore the biochemical and physiological effects of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid. Additionally, further research could be done to explore the potential therapeutic applications of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, such as its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further research could be done to explore the potential toxicity of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, as well as to develop methods to reduce its toxicity.

Synthesis Methods

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 5-chloroethyl-2-methylfuran with acetic anhydride in the presence of a base, such as potassium carbonate. The reaction proceeds by the nucleophilic addition of the acetic anhydride to the 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, followed by the formation of a carboxylic acid.

properties

IUPAC Name

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEDLYSGKHGJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid

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